1-N-Cbz-4-N-(Boc-aminomethyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" involves multi-step organic reactions, including protection-deprotection strategies and nucleophilic substitutions. For instance, Schramm et al. (2010) describe the preparation of orthogonally N-protected aminopiperidines through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing a methodology that could be adapted for synthesizing compounds like "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" (Schramm et al., 2010).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis, including NMR and FT-IR, provide insights into the geometry, conformation, and electronic properties of the compound. Janani et al. (2020) conducted comprehensive spectroscopic investigations on a similar N-Boc protected piperidine derivative, offering a framework for understanding the molecular structure of "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" through experimental and theoretical methods (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of "1-N-Cbz-4-N-(Boc-aminomethyl)piperidine" is influenced by the presence of the protecting groups, which can undergo selective deprotection under various conditions to reveal the functional amine. Studies by Jaratjaroonphong et al. (2015) on similar protected amines detail the synthetic utility of these groups in facilitating bond formation through catalytic synthesis, highlighting the compound's potential in diverse chemical reactions (Jaratjaroonphong et al., 2015).
Scientific Research Applications
Field
This application falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .
Summary of Application
N-Cbz and N-Boc protected amines are commonly used in organic synthesis . They are employed with protecting groups to reduce the production of undesired side products . Notably, these compounds are observed in organic synthetic processes because they are easily synthesized from various amines using many methods .
Methods of Application
The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids . A novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in Peptide and Protein Science
Field
This application falls under the field of Biochemistry , specifically in the area of Peptide and Protein Science .
Summary of Application
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Methods of Application
The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
Results or Outcomes
The development of a novel efficient amide formation procedure is a highly attractive area of research, and numerous synthetic methods for the preparation of amides have been developed .
Application in Chemoselective Mono-N-Boc Protection
Field
This application falls under the field of Organic Chemistry , specifically in the area of Chemoselective Protection .
Summary of Application
A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
Methods of Application
The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Results or Outcomes
This method provides an efficient way to protect amines, amino acids, and peptides .
Application in One-Pot Amidation
Field
This application falls under the field of Organic Chemistry , specifically in the area of One-Pot Amidation .
Summary of Application
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in Dual Protection of Amino Functions
Field
This application falls under the field of Organic Chemistry , specifically in the area of Dual Protection of Amino Functions .
Summary of Application
This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Methods of Application
The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
Results or Outcomes
Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Safety And Hazards
properties
IUPAC Name |
benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERNIFFYYTUKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635043 |
Source
|
Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-4-N-(Boc-aminomethyl)piperidine | |
CAS RN |
172348-56-0 |
Source
|
Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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